molecular formula C14H9FO4 B597942 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261941-47-2

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No. B597942
CAS RN: 1261941-47-2
M. Wt: 260.22
InChI Key: VBAURUWJCUZANA-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

While specific synthesis methods for “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” were not found, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . An extensive analogue synthesis program was initiated for a similar compound, and over 200 derivatives were synthesized and tested for anticancer activity .

Scientific Research Applications

  • Synthetic Pathways : The synthesis of related compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been explored through multi-step processes involving esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. These methods offer potential for industrial applications due to mild conditions and readily available reagents (Chen Xin-zhi, 2007).

  • Antibacterial Agents : Derivatives of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid have been investigated for their antibacterial properties. For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with fluoro substituents have shown broad and potent in vitro antibacterial activity, highlighting the potential of fluoro-substituted compounds in developing new antibacterial agents (J. Matsumoto et al., 1984).

  • Radiopharmaceuticals : The isotopic exchange technique has been applied to synthesize 6-Fluoro-3,4-dihydroxy-l-phenylalanine, a radiopharmaceutical used in PET imaging. This method offers advantages in terms of efficiency and potential for automation, making it a valuable approach for producing radiolabeled compounds for medical applications (F. Wagner et al., 2009).

  • Cryogenic Temperature Sensing : The design and application of a fluorine-modified tetracarboxylic acid ligand in constructing luminescent lanthanide metal-organic frameworks (LnMOFs) have been explored for cryogenic temperature sensing. This research demonstrates the utility of fluorine-containing compounds in developing materials with specific functionalities, such as temperature sensitivity in the cryogenic range (Dian Zhao et al., 2018).

Future Directions

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” has potential for future research. A similar compound, “6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390)”, was selected for further investigation because of its efficacy against a spectrum of human solid tumors and its water solubility . It is being developed as a Phase 1 anticancer agent .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .

Mode of Action

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid acts as a potent inhibitor of DHO-DH . By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, leading to a significant decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This disruption hampers the synthesis of RNA and DNA, thereby exerting a cytotoxic effect on the cells .

Biochemical Pathways

The compound primarily affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting DHO-DH, the fourth enzyme in this pathway, the compound disrupts the production of these nucleotides, leading to a depletion of critical precursors for RNA and DNA synthesis .

Pharmacokinetics

It has been observed that the compound can be administered via various routes, including intravenous (iv) infusion . The compound’s impact on bioavailability and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties require further investigation.

Result of Action

The inhibition of the de novo pyrimidine biosynthesis pathway by 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid leads to a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This results in a 99.9% cell kill as determined by clonogenic assay . The compound’s action thus has a cytotoxic effect, making it a potential anticancer agent .

Action Environment

It’s worth noting that the compound’s cytotoxic effect can be circumvented by the addition of uridine or cytidine, which restores intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate to control levels . This suggests that the compound’s action can be influenced by the availability of certain biochemical substances in its environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid are largely influenced by its structure. It has been found to interact with various enzymes and proteins. For instance, it has been reported to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway .

Cellular Effects

The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid and its effects on activity or function can be influenced by various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-(4-carboxyphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAURUWJCUZANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683334
Record name 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-47-2
Record name 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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